12-{[(4-Chlorophenyl)methyl]sulfanyl}-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene
CAS No.:
Cat. No.: VC9193355
Molecular Formula: C17H15ClN2S2
Molecular Weight: 346.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15ClN2S2 |
|---|---|
| Molecular Weight | 346.9 g/mol |
| IUPAC Name | 12-[(4-chlorophenyl)methylsulfanyl]-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene |
| Standard InChI | InChI=1S/C17H15ClN2S2/c1-10-19-16(21-9-11-5-7-12(18)8-6-11)15-13-3-2-4-14(13)22-17(15)20-10/h5-8H,2-4,9H2,1H3 |
| Standard InChI Key | LOEBFPPGUMGRJJ-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C3=C(S2)CCC3)C(=N1)SCC4=CC=C(C=C4)Cl |
| Canonical SMILES | CC1=NC2=C(C3=C(S2)CCC3)C(=N1)SCC4=CC=C(C=C4)Cl |
Introduction
Synthesis
The synthesis of such complex organic compounds typically involves multi-step reactions. Key steps may include:
-
Condensation Reactions: Forming the tricyclic ring system.
-
Substitution Reactions: Introducing specific functional groups like the chlorophenylmethylsulfanyl group.
Analytical Techniques
-
NMR Spectroscopy: Used to determine the structure and purity of the compound.
-
HPLC: Employed for purification and assessing the compound's purity.
-
TGA and DSC: These techniques provide insights into thermal stability and phase transitions.
Potential Applications
Compounds with similar structures have shown potential in various scientific fields, including:
-
Pharmaceutical Applications: Due to their unique structural features, they may exhibit biological activity useful in treating conditions like inflammation or cancer.
-
Materials Science: Their complex structures can lead to interesting supramolecular interactions, potentially useful in designing new materials.
Data Table for Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume